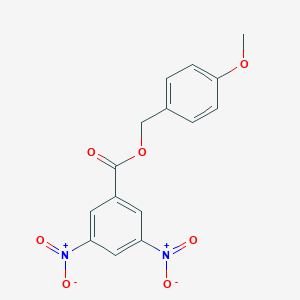
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate, also known as MDB, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family of compounds and has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate exerts its biological effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate also inhibits the activity of certain proteins involved in cell signaling pathways, which are important for cell growth and proliferation.
Biochemische Und Physiologische Effekte
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has also been shown to inhibit the growth of certain cancer cells and to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has several potential future directions for research. It could be further studied for its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It could also be used to study the mechanism of action of certain enzymes and proteins. Additionally, further research could be done to optimize the synthesis method of (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate and to improve its solubility in water.
Synthesemethoden
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate can be synthesized by reacting 4-methoxybenzyl chloride with 3,5-dinitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization to obtain pure (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has been used in various fields of scientific research such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has also been used to study the mechanism of action of certain enzymes and proteins.
Eigenschaften
CAS-Nummer |
93141-01-6 |
|---|---|
Produktname |
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate |
Molekularformel |
C15H12N2O7 |
Molekulargewicht |
332.26 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H12N2O7/c1-23-14-4-2-10(3-5-14)9-24-15(18)11-6-12(16(19)20)8-13(7-11)17(21)22/h2-8H,9H2,1H3 |
InChI-Schlüssel |
KMUVKZNHCBYRTL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
93141-01-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



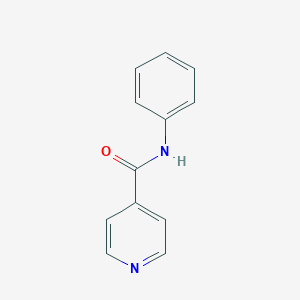
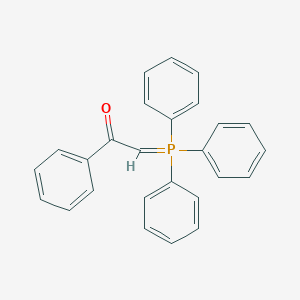
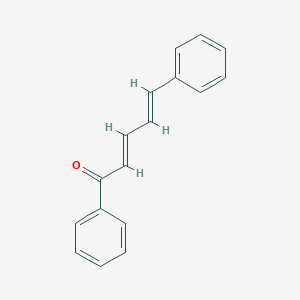
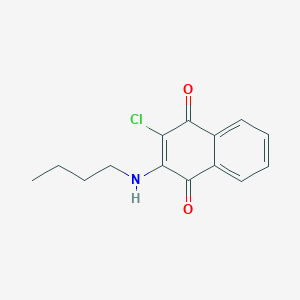

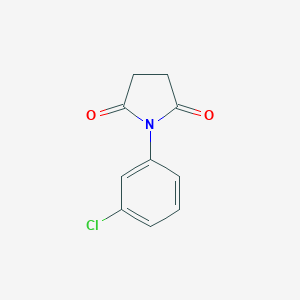
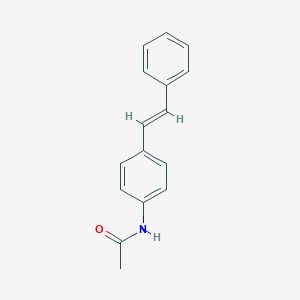

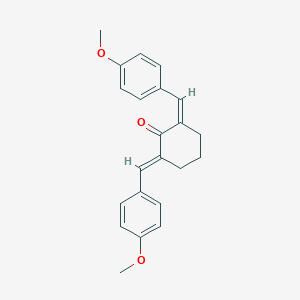
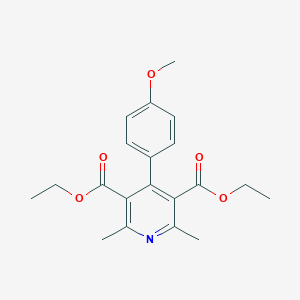
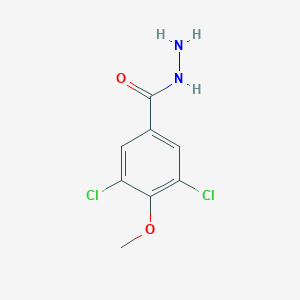
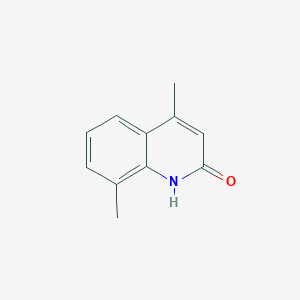
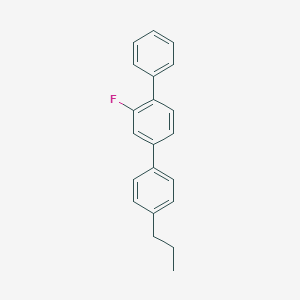
![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)